molecular formula C9H7ClF2O B151465 2-Chloro-1-(2,4-difluorophenyl)propan-1-one CAS No. 138457-39-3

2-Chloro-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B151465
CAS No.: 138457-39-3
M. Wt: 204.6 g/mol
InChI Key: QDXQWKIKBKUTRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-difluorophenyl)propan-1-one typically involves the chlorination of 1-(2,4-difluorophenyl)propan-1-one. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(2,4-difluorophenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-difluorophenyl)propan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the electrophilic carbonyl group and the electron-withdrawing effects of the chlorine and fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2,4-difluorophenyl)propan-1-one is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms in specific positions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXQWKIKBKUTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into the solution of 1,3-Difluorobenzene in 1,2-dicholoroethane (DCE) was added anhydrous aluminium chloride (1.2 mol eqnt.) at 25-30° C. and stirred for 30 minutes. The reaction mixture was then cooled to 0° C. and (±)2-chloropropionyl chloride (1.1 molar equivalent), diluted in DCE, was then added into it over a period of 30-60 min keeping the reaction temperature below 20° C. After the addition was over, reaction mixture was stirred at room temperature for 5-7 hours. For workup, reaction mixture was diluted with DCE and poured into chilled aq. hydrochloric acid solution (5%). The mixture was extracted with DCE and the combined organic layer was washed with 5% aq. sodium bicarbonate solution and water. The solvent was evaporated off under reduced pressure to afford an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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